2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid is an organic compound commonly used in synthetic organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect amine groups during chemical reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Mechanism of Action
Target of Action
The primary targets of 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid are amino acids and peptides . This compound is a tert-butyloxycarbonyl (Boc)-protected amino acid , which is used in peptide synthesis as a protecting group for the amino group . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , making it an ideal protecting group in peptide synthesis.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The Boc group in the compound protects the amino group during peptide synthesis . The Boc group can be removed under acidic conditions or high temperatures , allowing the amino group to participate in peptide bond formation . The compound can also participate in nucleophilic substitution reactions through intramolecular hydrogen bonding .
Biochemical Pathways
The compound plays a crucial role in the synthesis of dipeptides and other peptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound can also be used in the synthesis of other bioactive compounds, such as glucosamine synthase inhibitors and myosin kinase inhibitors .
Pharmacokinetics
The compound’s solubility in various solvents has been reported . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The compound’s action results in the formation of peptides through peptide bond formation . The compound can also participate in the synthesis of other bioactive compounds . The removal of the Boc group from the compound under acidic conditions or high temperatures allows the amino group to participate in these reactions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, as the Boc group can be removed under acidic conditions . The compound’s solubility in various solvents can also influence its reactivity and efficacy . Furthermore, the compound’s stability and reactivity can be influenced by temperature, as the Boc group can be removed at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . The Boc group can be introduced under aqueous conditions or in organic solvents, depending on the specific requirements of the synthesis .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves the use of flow microreactor systems. These systems allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The use of flow microreactors enhances the efficiency and sustainability of the production process compared to traditional batch methods.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific nucleophiles used in the reactions .
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications for protecting amine groups during synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are used in dipeptide synthesis and other organic reactions where selective protection is required.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid is unique due to its specific structure, which combines the Boc protecting group with a methoxy and oxo functional group. This combination allows for versatile applications in synthetic organic chemistry, particularly in the synthesis of complex molecules and peptides .
Properties
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(14)10-5(6(11)12)7(13)15-4/h5H,1-4H3,(H,10,14)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNBSNGOUCJPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456244 | |
Record name | Methyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61172-71-2 | |
Record name | Methyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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